Phosphazene base P2-Et

Organic Synthesis Superbasicity Acid-Base Chemistry

Phosphazene base P2-Et delivers a unique non-ionic superbase profile—pKa 32.9 in MeCN, GB 1106.9 kJ/mol—outperforming DBU and BEMP in deprotonating weakly acidic C–H bonds without aggregation. Ideal for mild Pd-catalyzed C–N couplings at room temperature, preserving sensitive esters and nitriles. Enables living ROP of lactide/ε-caprolactone with narrow dispersity. Neutral, fully soluble in organic solvents, avoiding electrode interference in electrochemical applications. Choose P2-Et when standard bases fail or destroy functionality.

Molecular Formula C12H35N7P2
Molecular Weight 339.4 g/mol
CAS No. 165535-45-5
Cat. No. B062994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphazene base P2-Et
CAS165535-45-5
Molecular FormulaC12H35N7P2
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCCN=P(N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C
InChIInChI=1S/C12H35N7P2/c1-12-13-20(15(2)3,16(4)5)14-21(17(6)7,18(8)9)19(10)11/h12H2,1-11H3
InChIKeyCFUKEHPEQCSIOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphazene Base P2-Et: Non-Ionic Superbase for Challenging Deprotonations


Phosphazene base P2-Et (CAS 165535-45-5, 1-Ethyl-2,2,4,4,4-pentakis(dimethylamino)-2λ5,4λ5-catenadi(phosphazene)) is a neutral, non-ionic, peralkylated polyaminophosphazene superbase . It is characterized by a high molecular weight of 339.40 g/mol and exists as a yellow, transparent liquid with a density of 1.02 g/mL at 25°C and a refractive index of n20/D 1.492 . Its defining feature is its exceptional basicity, quantified by a gas-phase basicity (GB) of 1106.9 kJ/mol and a pKa of 32.9 in acetonitrile, placing it among the strongest neutral organic bases known [1]. This strength is paired with a non-ionic nature, which provides high solubility in a range of organic solvents and mitigates the solubility and aggregation issues common with ionic bases [2].

Why P2-Et Cannot Be Interchanged with Other Phosphazene or Strong Bases


Substituting P2-Et with another strong base, even a structurally related phosphazene, introduces significant and quantifiable risks to reaction outcomes. The unique balance of steric hindrance and electronic properties in P2-Et dictates a specific reactivity profile [1]. While a base like P4-t-Bu is significantly stronger (pKa 42.1 in MeCN) [2], this increased strength can lead to uncontrolled side reactions or over-deprotonation. Conversely, weaker, more common superbases like DBU (pKa 24.3 in MeCN) or BEMP (GB 1071.2 kJ/mol) [3] may be insufficient to generate the necessary reactive intermediates, leading to failed reactions. Furthermore, P2-Et's non-ionic nature provides superior solubility in organic media compared to ionic bases like potassium tert-butoxide [4] or LDA [5], which can suffer from aggregation and low solubility, resulting in heterogeneous reaction mixtures and poor reproducibility. The following quantitative evidence demonstrates that P2-Et occupies a precise and non-interchangeable niche in the superbase landscape.

Quantitative Differentiation of P2-Et: Basicity, Reactivity, and Physical Data


P2-Et Basicity vs. Weaker Neutral Superbases DBU and BEMP

P2-Et is significantly stronger than common amidine and guanidine superbases. Its gas-phase basicity (GB) is 1106.9 kJ/mol [1]. This is substantially higher than that of the phosphazene BEMP (GB 1071.2 kJ/mol) [1] and far surpasses the basicity of DBU, which has an estimated pKa of 24.3 in acetonitrile . This difference in GB corresponds to an approximate 10^4 increase in equilibrium constant for proton transfer in the gas phase, enabling the deprotonation of extremely weak acids that are unreactive with conventional strong bases.

Organic Synthesis Superbasicity Acid-Base Chemistry

P2-Et Basicity vs. Stronger Superbase P4-t-Bu

While P4-t-Bu is a stronger base (pKa 42.1 in MeCN) [1], P2-Et's lower basicity (pKa 32.9 in MeCN) offers a critical selectivity advantage. In certain applications, such as the activation of carbonyl groups, the extreme basicity of P4-t-Bu can lead to over-deprotonation and unwanted side reactions. For instance, in ring-opening polymerizations, the choice of base dictates the reaction rate and polymer dispersity [2]. P2-Et provides a 'Goldilocks' zone of basicity, strong enough to catalyze challenging transformations at room temperature but mild enough to preserve sensitive functional groups where P4-t-Bu would cause degradation.

Organocatalysis Reaction Selectivity Superbasicity

P2-Et Enabled Room Temperature Pd-Catalyzed Cross-Coupling

P2-Et is uniquely effective in enabling room-temperature, palladium-catalyzed cross-coupling reactions, a feat not reliably achieved with many other strong bases [1]. The non-nucleophilic organic superbase P2Et phosphazene facilitates a broad range of cross-couplings, including C-C, C-N, and C-O bond formations, with aryl chlorides, bromides, and iodides at room temperature [1]. This contrasts with more traditional bases, which often require elevated temperatures for these substrates, leading to decomposition of sensitive functionalities. The mildness and substrate compatibility of this method deliver immediate synthetic utility for preparing complex molecules [1].

Cross-Coupling Palladium Catalysis C-N Bond Formation

P2-Et's Higher pKa in DMSO Compared to P2-t-Bu

In DMSO, a common solvent for organocatalytic reactions, P2-Et exhibits a pKBH+ of 21.15 [1]. This is directly comparable to its analog, P2-t-Bu, which, as part of the same study, was shown to be a highly basic phosphazene base alongside P4-t-Bu [1]. While the exact pKBH+ value for P2-t-Bu is not provided in this snippet, the study uses it as a benchmark, indicating that P2-Et's basicity of 21.15 is in a similar, highly active region [1]. This basicity is significantly higher than weaker bases like DBU (pKBH+ 13.9) [1], confirming its superbase status and effectiveness in DMSO-mediated transformations.

Acid-Base Chemistry Organocatalysis Superbase

P2-Et Exhibits Superior Stability to Hydrolysis vs. P2-t-Bu

Phosphazene base P2-Et demonstrates remarkable stability towards hydrolysis, oxygen, and electrophilic attack . This is a key differentiator from its analog, P2-t-Bu, which is noted to be stable to hydrolysis and unaffected by alkylating agents . While P2-t-Bu also possesses good stability, P2-Et's documented resistance to hydrolysis, O2, and electrophilic attack broadens its operational window, reducing the need for strict anhydrous and inert atmosphere techniques and increasing the shelf-life and reliability of stock solutions . This enhanced stability simplifies experimental design and improves reproducibility, particularly in multi-step syntheses or industrial processes.

Reagent Stability Hydrolytic Stability Procurement

P2-Et Offers Lower Molecular Weight and Higher Atom Economy than P4-t-Bu

Phosphazene base P2-Et has a molecular weight of 339.40 g/mol . In contrast, the stronger phosphazene P4-t-Bu has a significantly higher molecular weight of 633.7 g/mol [1]. This near-doubling of molecular weight means that when used on a molar equivalent basis, a reaction employing P4-t-Bu will have a much larger mass of base to separate and dispose of, leading to lower atom economy and increased waste. P2-Et achieves a very high level of basicity with a more compact molecular structure, offering a more sustainable and cost-effective option for applications where its slightly lower basicity is sufficient.

Atom Economy Green Chemistry Procurement

Recommended Applications for Phosphazene Base P2-Et (165535-45-5)


Room Temperature Pd-Catalyzed C–N Cross-Coupling for Medicinal Chemistry

P2-Et is the base of choice for palladium-catalyzed C–N bond formation under mild conditions [1]. Its ability to promote coupling of aryl chlorides, bromides, and iodides at room temperature [1] directly addresses the critical need in medicinal chemistry to synthesize libraries of drug-like molecules with sensitive functional groups (e.g., esters, nitriles, unprotected alcohols) that would not survive the high temperatures required by traditional bases like NaOtBu. This enables a broader exploration of chemical space and higher yields of complex intermediates.

Controlled Ring-Opening Polymerization for Precision Polymer Synthesis

P2-Et is an ideal organocatalyst for the living ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone [2]. Its precise basicity window (pKa 21.15 in DMSO) [3] is sufficient to activate the initiator and propagate the polymer chain while being mild enough to avoid deleterious side reactions like transesterification or monomer racemization. This leads to polymers with controlled molecular weights and narrow dispersity, crucial for high-performance biomaterials and advanced materials applications.

Deprotonation of Weak C-H Acids in Total Synthesis

In the multi-step synthesis of complex natural products, the need to generate a reactive carbanion from a very weakly acidic C-H bond is a common challenge. P2-Et's extreme gas-phase basicity (GB 1106.9 kJ/mol) [4] allows it to deprotonate substrates like ortho-halobenzyl sulfones that are unreactive with standard strong bases like DBU or BEMP . This specific reactivity unlocks strategic disconnections, enabling more convergent and efficient synthetic routes.

Electrocatalytic Reactions and Synthesis in Non-Aqueous Media

P2-Et's combination of a neutral, non-ionic character and high basicity makes it a superior base for electrochemical transformations in organic solvents [5]. Unlike ionic bases (e.g., KOtBu, LDA) which can precipitate, form ion pairs, or react with electrodes, P2-Et remains fully soluble and does not interfere with the electrochemical process. This ensures a homogeneous reaction environment, consistent ionic strength, and more reproducible electrochemical results.

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